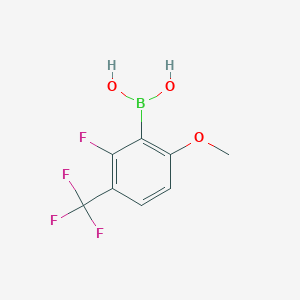

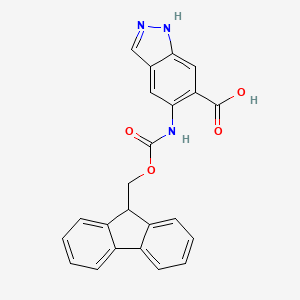

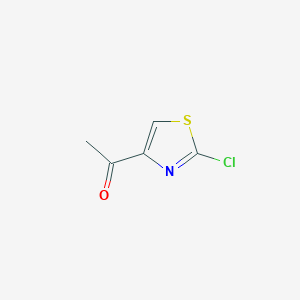

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids . Fmoc amino acids are widely used in peptide synthesis.

Synthesis Analysis

While specific synthesis methods for this compound were not found, Fmoc amino acids are typically synthesized through the coupling reaction of the corresponding amino acid and fluorenylmethyloxycarbonyl chloride .

Aplicaciones Científicas De Investigación

Protection and Synthesis of Peptides

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the specified chemical structure, is widely used for the protection of hydroxy-groups in peptide synthesis. This protecting group can be removed under mild conditions while preserving the integrity of other sensitive functional groups in the molecule, facilitating the synthesis of complex peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Biologically Active Compounds

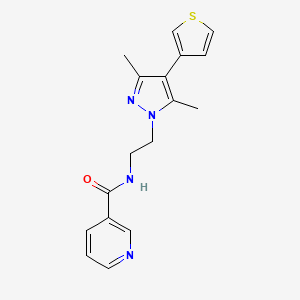

The use of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule with structural similarities to the one inquired, has been explored for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. Such compounds have shown potential as HSP90 inhibitors, indicating their significance in drug discovery and development (Ferrini et al., 2015).

Advanced Material Development

New families of coordination polymers with enhanced catalytic activity and photoluminescence properties have been developed using ligands that incorporate triazole groups. These materials are promising for various applications, including sensing and catalysis, demonstrating the versatility of triazole-based compounds in materials science (Wang et al., 2016).

Fluorescent Dyes and Sensors

Compounds containing the fluorenyl group have been utilized to create highly fluorescent dyes with potential applications in sensing. These dyes, characterized by their bright fluorescence and sensitivity to environmental changes, could be employed in biological research and diagnostics to detect variations in pH or other biochemical parameters (Wrona-Piotrowicz et al., 2022).

Photophysical Properties Exploration

The design of novel fluorescent sensors capable of detecting protons and water has been facilitated by the incorporation of fluorenyl-derived fluorophores. These sensors exhibit unique photophysical properties, enabling their application in a wide range of analytical and diagnostic tools (Ooyama et al., 2009).

Propiedades

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c27-22(28)18-10-20-13(11-24-26-20)9-21(18)25-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,26)(H,25,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIYIJBIFSXXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C5C(=C4)C=NN5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)

![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)

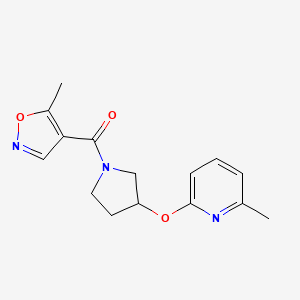

![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)

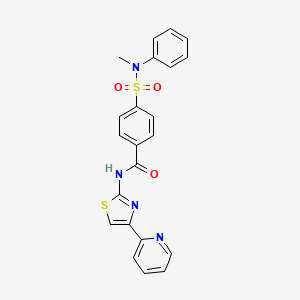

![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)

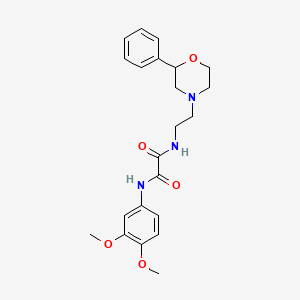

![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)